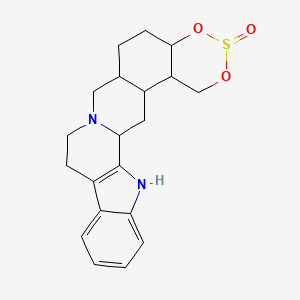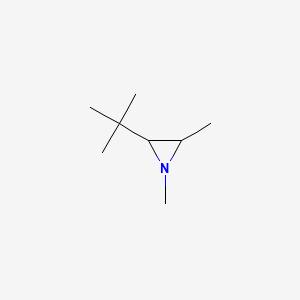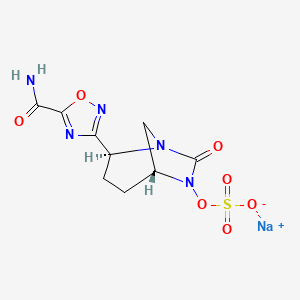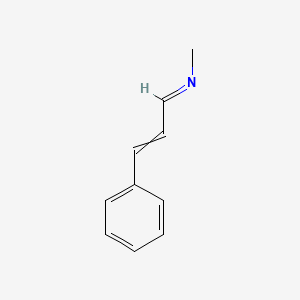
Yohimbyl alcohol cyclic sulfite ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yohimbyl alcohol cyclic sulfite ester is a specialized organosulfur compound. It is a derivative of yohimbyl alcohol, which is known for its biological activity, particularly in the context of alpha-2 adrenergic receptor antagonism. The cyclic sulfite ester functional group introduces unique chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of yohimbyl alcohol cyclic sulfite ester typically involves the reaction of yohimbyl alcohol with sulfur trioxide or a sulfur trioxide equivalent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfite ester. Common solvents used include dichloromethane or chloroform. The reaction may require a catalyst, such as pyridine, to facilitate the formation of the cyclic sulfite ester.
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Yohimbyl alcohol cyclic sulfite ester can undergo various chemical reactions, including:
Oxidation: The sulfite ester can be oxidized to a sulfate ester using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the sulfite ester can yield the corresponding thiol or sulfide, depending on the reducing agent used.
Substitution: The cyclic sulfite ester can undergo nucleophilic substitution reactions, where the sulfite group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfate esters.
Reduction: Thiols, sulfides.
Substitution: Various substituted yohimbyl derivatives.
Aplicaciones Científicas De Investigación
Yohimbyl alcohol cyclic sulfite ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cardiovascular and neurological disorders.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of yohimbyl alcohol cyclic sulfite ester involves its interaction with molecular targets such as enzymes and receptors. The cyclic sulfite ester group can undergo hydrolysis to release yohimbyl alcohol, which then exerts its biological effects by antagonizing alpha-2 adrenergic receptors. This leads to increased release of norepinephrine and enhanced sympathetic nervous system activity.
Comparación Con Compuestos Similares
Similar Compounds
Yohimbine: A well-known alpha-2 adrenergic receptor antagonist.
Yohimbyl alcohol: The parent compound of yohimbyl alcohol cyclic sulfite ester.
Cyclic sulfate esters: Similar in structure but with different chemical properties.
Uniqueness
This compound is unique due to the presence of the cyclic sulfite ester group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
439-64-5 |
|---|---|
Fórmula molecular |
C20H24N2O3S |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
6,8-dioxa-7λ4-thia-14,24-diazahexacyclo[12.11.0.03,12.04,9.017,25.018,23]pentacosa-17(25),18,20,22-tetraene 7-oxide |
InChI |
InChI=1S/C20H24N2O3S/c23-26-24-11-16-15-9-18-20-14(13-3-1-2-4-17(13)21-20)7-8-22(18)10-12(15)5-6-19(16)25-26/h1-4,12,15-16,18-19,21H,5-11H2 |
Clave InChI |
LQYRZOSVKDSOFB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(COS(=O)O2)C3C1CN4CCC5=C(C4C3)NC6=CC=CC=C56 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3R,11R,14S)-2-hydroxy-14-(hydroxymethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B14753114.png)

![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)

![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)



![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)

